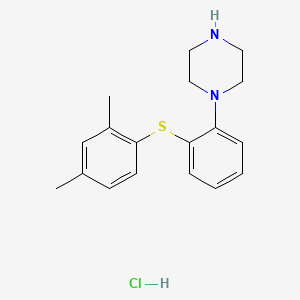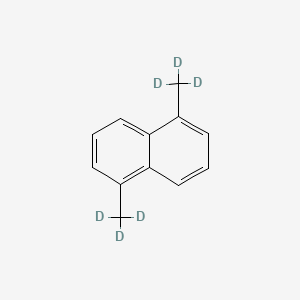
1,5-Di(methyl-d3)-naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Di(methyl-d3)-naphthalene is a deuterated derivative of naphthalene, where the hydrogen atoms in the methyl groups are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and spectroscopic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,5-dimethylnaphthalene. This can be achieved through several methods, including:
Catalytic Deuteration: This method involves the use of a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration of the methyl groups.
Chemical Exchange: Another method involves the exchange of hydrogen atoms with deuterium using deuterated reagents such as deuterated sulfuric acid (D2SO4) or deuterated acetic acid (CD3COOD). This method is often used when catalytic deuteration is not feasible.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the deuterated product. The choice of deuterated reagent and reaction conditions is optimized to minimize costs and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Di(methyl-d3)-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with functional groups such as carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the naphthalene ring to a more saturated form, such as tetrahydronaphthalene. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methyl groups in this compound can undergo substitution reactions with various electrophiles. Common reagents include halogens (e.g., bromine, chlorine) and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Naphthalene derivatives with carboxylic acids or ketones.
Reduction: Tetrahydronaphthalene or other partially saturated naphthalene derivatives.
Substitution: Halogenated or sulfonylated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Di(methyl-d3)-naphthalene has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Environmental Studies: Employed in tracer studies to track the movement and transformation of naphthalene compounds in the environment.
Pharmaceutical Research: Utilized in the study of drug metabolism and pharmacokinetics, particularly in the development of deuterated drugs with improved metabolic stability.
Material Science: Investigated for its potential use in the development of deuterated polymers and other advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,5-Di(methyl-d3)-naphthalene is primarily related to its isotopic properties. The presence of deuterium atoms can influence the compound’s chemical reactivity, stability, and interaction with other molecules. In NMR spectroscopy, the deuterium atoms provide distinct signals that can be used to study the compound’s structure and dynamics. In pharmaceutical research, the deuterium atoms can slow down the metabolic degradation of the compound, leading to improved drug efficacy and reduced side effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dimethylnaphthalene: The non-deuterated version of 1,5-Di(methyl-d3)-naphthalene, commonly used in organic synthesis and as a precursor for other naphthalene derivatives.
1,4-Dimethylnaphthalene: Another isomer of dimethylnaphthalene with similar chemical properties but different substitution pattern.
1,5-Diethyl-naphthalene: A compound with ethyl groups instead of methyl groups, used in similar applications but with different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties that are beneficial in various analytical and research applications. The deuterium atoms can influence the compound’s chemical reactivity, stability, and interaction with other molecules, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
1,5-bis(trideuteriomethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDBCEWUYXVGCQ-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C2C=CC=C(C2=CC=C1)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
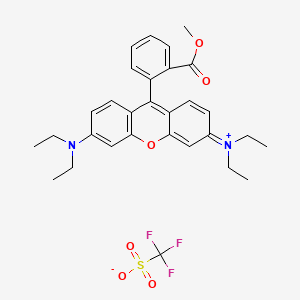
![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4-methoxy-6-pentadecyl-](/img/new.no-structure.jpg)
![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)
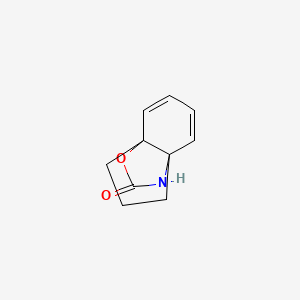
![7-oxa-4-azatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),2(6),3(5),8,10-pentaene](/img/structure/B569663.png)
![N-methyl-N-[(E)-1,3-thiazol-2-yldiazenyl]methanamine](/img/structure/B569664.png)
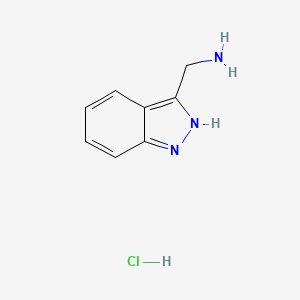
![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)
![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)
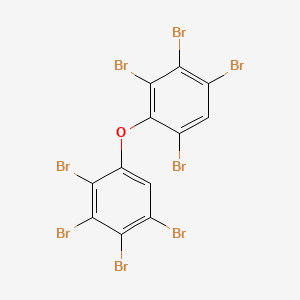
![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)
